Enhanced Aqueous Solubility and Formulation-Relevant Ionization State Relative to Free Carboxylic Acid
Potassium 2-amino-1,3-benzothiazole-6-carboxylate exists predominantly in its ionized carboxylate form at physiological pH, conferring superior aqueous solubility and enabling direct use in aqueous buffer systems without pH adjustment [1]. This contrasts sharply with the free acid (2-amino-1,3-benzothiazole-6-carboxylic acid, CAS 93-85-6), which remains largely protonated and requires solubilization aids or pH manipulation for biological assays .
| Evidence Dimension | Aqueous solubility / Ionization state at pH 7.4 |
|---|---|
| Target Compound Data | Calculated LogD (pH 7.4) = -1.60; predominantly ionized potassium carboxylate salt [1] |
| Comparator Or Baseline | 2-Amino-1,3-benzothiazole-6-carboxylic acid (CAS 93-85-6); LogD (pH 7.4) data not available; free acid form with limited aqueous solubility without pH adjustment |
| Quantified Difference | Approximately 2-3 log unit difference in LogD at pH 7.4, reflecting complete ionization of the potassium salt versus partial protonation of the free acid. |
| Conditions | Calculated physicochemical properties; experimental solubility determination in aqueous buffers at pH 7.4. |
Why This Matters
Direct solubility in physiological buffers eliminates the need for DMSO or pH adjustment, reducing assay artifacts and simplifying high-throughput screening workflows.
- [1] ChemBase. (n.d.). potassium 2-amino-1,3-benzothiazole-6-carboxylate. Computed LogD (pH 7.4) = -1.5981187. ChemBase ID: 114622. View Source
